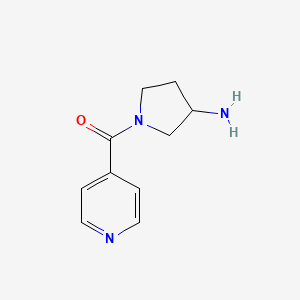

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules and approved pharmaceutical agents. Its significance stems from a combination of desirable physicochemical and structural properties that make it an attractive building block in drug design.

The five-membered pyrrolidine ring is one of the most widely utilized nitrogen heterocycles by medicinal chemists for developing compounds to treat human diseases. nih.gov This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space, its contribution to the molecule's stereochemistry, and its increased three-dimensional (3D) coverage. nih.gov The pyrrolidine nucleus is a core component of many natural products, particularly alkaloids, and is found in numerous synthetic drugs with diverse therapeutic applications, including anticancer, antibacterial, and central nervous system-acting agents. nih.gov

The versatility of the pyrrolidine scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with a broad spectrum of biological activities. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. Furthermore, the pyrrolidine ring can serve as a rigid spacer or a flexible linker to orient other functional groups in a desired spatial arrangement for optimal target binding.

A key advantage of the pyrrolidine scaffold in drug design is its inherent three-dimensionality, which arises from the sp3-hybridized carbon atoms in the ring. nih.gov Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring allows for the creation of molecules with well-defined 3D shapes, which is crucial for selective interaction with the complex binding sites of biological targets like enzymes and receptors. nih.gov

The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers with distinct biological activities. The spatial orientation of substituents on the pyrrolidine ring can significantly influence the pharmacological profile of a molecule, as different stereoisomers can exhibit different binding affinities and efficacies towards their biological targets. nih.gov This stereochemical complexity provides an opportunity for fine-tuning the selectivity and potency of drug candidates. The phenomenon of "pseudorotation" in the five-membered ring allows it to adopt various low-energy conformations, further contributing to its ability to present substituents in diverse spatial arrangements. nih.gov

| Feature of Pyrrolidine Scaffold | Implication in Drug Design |

| sp3-Hybridized Carbons | Provides three-dimensional structural diversity. |

| Multiple Stereocenters | Allows for stereochemical diversity and optimization of target binding. |

| Ring Puckering (Pseudorotation) | Enables conformational flexibility to adopt optimal binding geometries. |

| Nitrogen Heteroatom | Acts as a key interaction point (hydrogen bonding) and improves solubility. |

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry

The pyridine ring is another exceptionally important heterocyclic scaffold in the realm of medicinal chemistry. Its prevalence in both natural products and synthetic drugs underscores its role as a "privileged structure" in drug discovery.

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the design of a vast number of therapeutic agents. nih.gov It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov The pyridine nucleus is present in a wide range of biologically active compounds, including those with antituberculosis, antitumor, antiviral, and anti-inflammatory properties. nih.gov

The nitrogen atom in the pyridine ring imparts unique electronic properties to the scaffold, influencing its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for drug-receptor binding. nih.gov The pyridine ring can act as a bioisostere for a phenyl ring, offering the advantage of improved water solubility and the ability to form hydrogen bonds, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov

The incorporation of a pyridine scaffold into a molecule can significantly modulate its physicochemical properties and, consequently, its therapeutic potential. The nitrogen atom in the pyridine ring is basic and can be protonated at physiological pH, which can improve the aqueous solubility of the compound. nih.gov This is a crucial factor for drug absorption and distribution in the body.

| Feature of Pyridine Scaffold | Implication in Drug Design |

| Aromatic System | Provides a rigid framework for orienting substituents. |

| Nitrogen Heteroatom | Acts as a hydrogen bond acceptor, improves solubility, and influences electronic properties. |

| Metabolic Stability | Can lead to improved pharmacokinetic profiles. |

| Versatile Substitution Patterns | Allows for fine-tuning of biological activity and physicochemical properties. |

Hybrid Pyrrolidine-Pyridine Scaffolds in Modern Chemical Biology and Drug Design

The combination of pyrrolidine and pyridine scaffolds into a single molecular entity, as seen in 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine, represents a strategic approach in modern drug design. This hybridization aims to leverage the advantageous properties of both heterocyclic systems to create novel compounds with enhanced biological activity, selectivity, and improved drug-like properties.

Pyrrolidine-pyridine hybrids can be designed to interact with multiple binding sites within a biological target or even to interact with multiple targets simultaneously. The flexible, three-dimensional nature of the pyrrolidine ring can effectively position the rigid, aromatic pyridine moiety for optimal interactions with a receptor's binding pocket. The amide linker in this compound provides a certain degree of conformational restriction while also participating in hydrogen bonding interactions.

The development of such hybrid molecules is driven by the need for new chemical entities that can address the challenges of drug resistance and the demand for more selective and potent therapeutic agents. By exploring the vast chemical space offered by the combination of these two privileged scaffolds, researchers can generate diverse libraries of compounds for screening against a wide range of diseases. The specific substitution pattern and stereochemistry of the pyrrolidine ring, coupled with the electronic and steric properties of the pyridine ring, can be systematically modified to optimize the pharmacological profile of these hybrid molecules. While detailed research findings on the specific biological activities of this compound are not extensively available in the public domain, its structural features suggest its potential as a valuable building block or lead compound in various drug discovery programs.

Overview of Hybrid Heterocyclic Systems in Chemical Research

Hybrid heterocyclic systems are molecules that are intentionally designed to contain two or more different heterocyclic rings within a single structure. This molecular hybridization is a powerful strategy in medicinal chemistry and drug discovery. The core principle is to create a new chemical entity that may exhibit a combination of the properties of its parent heterocycles, potentially leading to synergistic effects, novel mechanisms of action, or improved pharmacokinetic profiles. researchgate.net

The fusion or linking of different heterocyclic scaffolds can result in compounds with enhanced biological activity, selectivity, and reduced potential for drug resistance. researchgate.net This approach allows chemists to explore a vast chemical space and fine-tune the properties of a molecule by selecting and combining appropriate heterocyclic building blocks.

Rationale for Combining Pyrrolidine and Pyridine Moieties in Novel Chemical Entities

The specific combination of pyrrolidine and pyridine rings in a single molecule, as seen in This compound , is a deliberate design choice rooted in the well-documented significance of each moiety in medicinal chemistry.

The Pyrrolidine Moiety: The pyrrolidine ring is a five-membered, non-aromatic nitrogen-containing heterocycle. Its saturated and three-dimensional nature allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.gov The pyrrolidine scaffold is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as increased water solubility and improved pharmacokinetic profiles. nih.gov

The Pyridine Moiety: Pyridine is a six-membered aromatic heterocycle that is a cornerstone in drug design. nih.govmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological macromolecules. mdpi.com The pyridine ring is also electronically distinct from a benzene (B151609) ring, which can influence the molecule's metabolic stability and binding affinity. mdpi.com Furthermore, the pyridine nucleus is present in a vast array of pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. mdpi.comresearchgate.net

The linkage of a flexible, three-dimensional pyrrolidine scaffold with a planar, aromatic pyridine ring through a stable amide bond creates a molecule with distinct structural domains. This combination offers the potential for multi-point interactions with biological targets, leveraging the hydrogen bonding capabilities of the pyridine nitrogen and the amide group, as well as the conformational flexibility of the pyrrolidine ring to achieve optimal binding.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJSBXUTAKFEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine and Its Analogs

General Principles of Pyrrolidine (B122466) Ring Synthesis

The pyrrolidine ring is a vital five-membered nitrogen-containing heterocycle found in numerous biologically active molecules and pharmaceuticals. researchgate.net Its synthesis is a well-developed field in organic chemistry, with strategies broadly classified based on the nature of the starting materials. nih.gov Methods include the use of a pre-existing pyrrolidine ring as a starting point or the formation of the ring from acyclic precursors through cyclization. nih.gov

The construction of the pyrrolidine scaffold can be achieved from either acyclic or cyclic starting materials. The use of pre-existing cyclic precursors, such as proline and 4-hydroxyproline, is a common and effective strategy for introducing a pyrrolidine fragment, often with pre-defined stereochemistry. nih.govmdpi.com These naturally occurring amino acids serve as versatile chiral building blocks for a variety of pyrrolidine-containing drugs. mdpi.com

Alternatively, the pyrrolidine ring can be formed from acyclic compounds through intramolecular cyclization. researchgate.netnih.gov This approach involves designing a linear molecule containing the necessary functional groups that can react internally to form the five-membered ring. One key step in such a synthesis is the cyclization of an alcohol to form the Boc-protected pyrrolidine, which can then be deprotected to yield the final product. nih.gov While less common than using cyclic precursors, this method offers the advantage of potentially introducing diverse substituents onto the pyrrolidine ring during its formation. mdpi.com

| Precursor Type | Example Precursor | Synthetic Strategy | Key Advantage |

| Cyclic | L-proline, trans-4-hydroxy-L-proline | Modification of existing ring | Readily available chiral pool |

| Acyclic | Unsaturated amino alcohols | Intramolecular cyclization | High flexibility for substitution |

Ring contraction is an advanced synthetic strategy for accessing smaller, valuable cyclic systems from more readily available larger rings. osaka-u.ac.jpnih.gov The synthesis of pyrrolidines via the ring contraction of piperidine (B6355638) or pyridine (B92270) derivatives represents a promising approach due to the abundance and low cost of these six-membered heterocycles. osaka-u.ac.jpnih.gov

Recent studies have demonstrated a photo-promoted ring contraction of pyridines using a silylborane reagent to produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method shows broad substrate scope and high functional group compatibility, providing access to complex pyrrolidine structures. osaka-u.ac.jpnih.govnih.gov The reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jpnih.gov Similarly, N-substituted piperidines can undergo cascade reactions involving ring contraction and functionalization to selectively yield pyrrolidin-2-ones. nih.gov The selectivity of these reactions can often be tuned by the choice of oxidant and additives. nih.gov

| Starting Ring | Reagents/Conditions | Product Type | Reference |

| Pyridine | Silylborane, 365 nm light | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | osaka-u.ac.jpnih.gov |

| N-substituted Piperidine | Specific oxidant and additive | Pyrrolidin-2-ones | nih.gov |

General Principles of Pyridine Ring Synthesis

The pyridine ring is a fundamental aromatic heterocycle present in numerous natural products and pharmaceuticals. nih.gov Its synthesis has been a subject of extensive research, leading to the development of various efficient methods.

Multicomponent reactions (MCRs) have emerged as a powerful and eco-friendly tool in organic synthesis for creating molecular diversity with high efficiency. nih.govbohrium.com These one-pot reactions combine three or more starting materials to form a complex product, offering advantages such as atom economy, reduced reaction times, and simplified purification processes. nih.govbohrium.com

The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Modern variations of the Hantzsch synthesis have been developed using microwave irradiation or aqueous reaction media to improve yields and environmental compatibility. nih.govwikipedia.org Other MCRs, such as the Guareschi−Thorpe and Bohlmann−Rahtz approaches, can yield the aromatic pyridine directly through elimination of small molecules like water. acsgcipr.org

| MCR Name | Typical Reactants | Intermediate/Product | Key Features |

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia source | 1,4-Dihydropyridine, then oxidized to Pyridine | One-pot, builds highly substituted pyridines |

| Guareschi−Thorpe | β-keto ester, cyanoacetamide, ammonia | Pyridine | Direct formation of the aromatic ring |

| Bohlmann−Rahtz | Enamine, α,β-unsaturated ketone | Pyridine | Direct formation of the aromatic ring |

Targeted Synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine

The final step in constructing the title compound is the formation of a stable amide linkage between the pre-synthesized pyrrolidin-3-amine and pyridine-4-carboxylic acid (isonicotinic acid) moieties.

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. fishersci.co.ukluxembourg-bio.com Therefore, the synthesis requires the "activation" of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the amine. fishersci.co.ukhepatochem.com

A common and traditional strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. fishersci.co.ukiajpr.com This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukiajpr.com The resulting acyl chloride readily reacts with the amine, often in the presence of a non-nucleophilic base like pyridine or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk

In modern organic synthesis, particularly in medicinal chemistry, a wide variety of "coupling reagents" are used to facilitate amide bond formation in a one-pot procedure. luxembourg-bio.comhepatochem.com These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then rapidly acylated by the amine. nih.gov Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic examples. fishersci.co.ukluxembourg-bio.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk To improve reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. fishersci.co.uk Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), which are known for their high efficiency and mild reaction conditions. fishersci.co.uk

The synthesis of this compound would thus involve the reaction of pyridine-4-carboxylic acid with a suitable activating agent, followed by the addition of pyrrolidin-3-amine.

Table of Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent (Acronym) | Activating Principle |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms O-acylisourea intermediate |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms water-soluble urea byproduct |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Forms active OBt ester |

| Aminium/Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Forms active OAt ester |

Functionalization of Preformed Pyrrolidine and Pyridine Cores

The synthesis of the this compound scaffold is frequently achieved by coupling pre-existing, functionalized pyridine and pyrrolidine rings. This convergent approach is efficient as it allows for the late-stage combination of complex, independently synthesized building blocks. The most common strategy involves the formation of an amide bond between a derivative of pyridine-4-carboxylic acid (isonicotinic acid) and a 3-aminopyrrolidine (B1265635) synthon.

Typically, the isonicotinic acid is activated to facilitate nucleophilic attack by the secondary amine of the pyrrolidine ring. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or the conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) are employed. To ensure regioselectivity, the primary amine at the 3-position of the pyrrolidine core is usually protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed in a subsequent step.

An alternative, though less common, strategy involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyridine ring bearing a good leaving group, such as a halogen (e.g., 4-chloropyridine or 4-fluoropyridine), is reacted with a 3-aminopyrrolidine derivative. researchgate.net This reaction is often performed at elevated temperatures and may require a base to facilitate the displacement of the leaving group. researchgate.net The choice of synthetic route depends on the availability of starting materials and the desired substitution patterns on either heterocyclic core.

Table 1: Common Coupling Reactions for Scaffold Assembly

| Reaction Type | Pyridine Reactant | Pyrrolidine Reactant | Key Reagents/Conditions |

|---|---|---|---|

| Amide Coupling | Isonicotinic acid | (R/S)-3-(Boc-amino)pyrrolidine | EDCI, HOBt, DIPEA in DMF |

| Amide Coupling | Isonicotinoyl chloride | (R/S)-3-(Boc-amino)pyrrolidine | Triethylamine in CH2Cl2 |

Modular Synthetic Approaches for Pyrrolidine-Pyridine Hybrid Scaffolds

Modular, or building block, approaches are central to medicinal chemistry for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR). For pyrrolidine-pyridine hybrid scaffolds, these strategies involve the systematic combination of diverse pyrrolidine and pyridine precursors. ubc.ca This allows for the independent variation of substituents on each heterocyclic ring system prior to their coupling.

The power of this approach lies in its flexibility. A library of variously substituted isonicotinic acids (e.g., with substituents at the 2-, 3-, 5-, or 6-positions of the pyridine ring) can be synthesized or procured. Similarly, a collection of pyrrolidine building blocks with different substituents at the 2-, 4-, or 5-positions can be prepared. nih.gov By systematically reacting each member of the pyridine library with each member of the pyrrolidine library using a reliable coupling method (such as the amide bond formation described in 2.3.2), a large and structurally diverse matrix of final compounds can be generated.

This strategy is highly amenable to parallel synthesis techniques. For example, an array of substituted isonicotinic acids can be activated in separate wells of a microtiter plate, followed by the addition of different pyrrolidine amines to each well, leading to the efficient production of a targeted library of analogs for biological screening. mdpi.com This approach accelerates the drug discovery process by enabling a comprehensive evaluation of how modifications to different parts of the scaffold impact its biological activity. ubc.camdpi.com

Derivatization Strategies of the this compound Scaffold

Once the core scaffold is assembled, its properties can be further modified through derivatization. These post-synthetic modifications are crucial for fine-tuning the pharmacological profile of a lead compound.

Reactions Involving the Pyrrolidin-3-amine Moiety (e.g., Alkylation, Acylation of the Primary Amine)

The primary amine at the 3-position of the pyrrolidine ring is a key handle for derivatization, offering a site for a wide range of chemical transformations.

Acylation: The primary amine readily reacts with various acylating agents to form a diverse set of amides. This is one of the most common derivatization strategies. Reaction with acid chlorides, acid anhydrides, or activated carboxylic acids can introduce a wide array of functional groups. For instance, coupling with different amino acids can introduce peptidic features into the molecule. nih.gov This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid byproduct.

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination is a powerful method for this transformation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). This method allows for the introduction of a vast range of alkyl and aryl-alkyl substituents. Direct alkylation with alkyl halides is also possible but can be harder to control, sometimes leading to over-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, which can act as hydrogen bond donors and acceptors and significantly alter the physicochemical properties of the parent compound.

Table 2: Examples of Derivatization Reactions at the Pyrrolidin-3-amine Group

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Acylation | Acetyl chloride | Acetamide |

| Acylation | Benzoic acid / EDCI | Benzamide |

| Reductive Amination | Cyclohexanone / STAB | Cyclohexylamine (secondary) |

Transformations at the Pyridine Ring

The pyridine ring offers distinct opportunities for chemical modification, primarily centered on the basic and nucleophilic nitrogen atom. These transformations can modulate the electronic properties, solubility, and potential for intermolecular interactions of the scaffold.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orgnih.gov The formation of the N-oxide increases the electron density of the ring at the 2- and 4-positions, making it more susceptible to electrophilic substitution while also altering its basicity and hydrogen bonding capacity. scripps.edu

N-Alkylation (Quaternization): As a tertiary amine, the pyridine nitrogen can be alkylated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in what is known as the Menshutkin reaction. mdpi.com This process results in the formation of a permanently positively charged quaternary pyridinium (B92312) salt. mdpi.comnih.gov Quaternization significantly increases the polarity and water solubility of the molecule and can be used to introduce a variety of alkyl or aryl-alkyl groups. researchgate.netresearchgate.net

Substitution on the Ring: While direct electrophilic aromatic substitution on the pyridine ring of the scaffold is challenging due to the ring's electron-deficient nature, the corresponding pyridine N-oxide can be used as an intermediate to facilitate substitution. youtube.com For example, nitration of the N-oxide occurs selectively at the 4-position. Subsequent deoxygenation (e.g., with PCl3 or zinc dust) can regenerate the pyridine ring, now functionalized at a ring carbon. scripps.eduyoutube.com

Introduction of Diverse Substituents for Scaffold Diversification

The primary goal of scaffold diversification is to create a library of related compounds to systematically explore the chemical space around a core structure. By combining the synthetic and derivatization strategies outlined above, a multitude of analogs of this compound can be generated.

Diversification can be achieved at multiple stages:

Building Block Variation (Modular Synthesis): As discussed in section 2.3.3, using a variety of substituted isonicotinic acids and substituted 3-aminopyrrolidines as starting materials provides the initial level of diversity. For example, starting with a 2-chloro-isonicotinic acid or a 4-methyl-3-aminopyrrolidine will yield analogs with substituents on the core rings. nih.gov

Derivatization of the Primary Amine: The extensive chemistry of the primary amine (acylation, alkylation, sulfonylation) allows for the introduction of a vast array of side chains at the C3 position of the pyrrolidine ring, probing interactions with different pockets of a biological target. nih.gov

Modification of the Pyridine Ring: Transformations like N-oxidation and quaternization create derivatives with fundamentally different electronic and physical properties. wikipedia.orgmdpi.com

This multi-pronged approach allows for the systematic modification of the scaffold's size, shape, polarity, and hydrogen bonding capabilities, which is essential for optimizing its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-isonicotinic acid |

| 3-aminopyrrolidine |

| 4-aminopyrrolidine |

| 4-chloropyridine |

| 4-fluoropyridine |

| 4-methyl-3-aminopyrrolidine |

| 4-pyrrolidino pyridine |

| Acetic acid |

| Benzyl bromide |

| Di-tert-butyl dicarbonate |

| Isonicotinic acid |

| Isonicotinoyl chloride |

| m-CPBA |

| Methanesulfonyl chloride |

| Methyl iodide |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-(tert-Butyloxycarbonyl) tri-L-alanine |

| Oxalyl chloride |

| Peroxybenzoic acid |

| Pyridine-N-oxide |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Thionyl chloride |

| Tosyl chloride |

Advanced Structural Elucidation and Characterization of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. Due to the amide bond, rotation around the C(O)-N bond may be restricted, potentially leading to two sets of signals for the pyrrolidine ring protons at lower temperatures.

Pyridine Protons: The pyridine ring will exhibit a characteristic AA'XX' or AB system. The protons ortho to the nitrogen (H-2' and H-6') are expected to appear at the most downfield position, typically in the range of δ 8.6-8.8 ppm, due to the deshielding effect of the nitrogen atom. The protons meta to the nitrogen (H-3' and H-5') would appear further upfield, likely around δ 7.4-7.6 ppm.

Pyrrolidine Protons: The protons on the pyrrolidine ring would present more complex, overlapping multiplets in the aliphatic region (δ 1.5-4.0 ppm). The methine proton at the C-3 position (adjacent to the NH₂) would be identifiable, likely coupled to the adjacent methylene (B1212753) protons. The protons on C-2 and C-5, being adjacent to the amide nitrogen, would be shifted downfield.

Amine Protons: The primary amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this molecule, ten distinct carbon signals are expected.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon atom and is anticipated to have a chemical shift in the range of δ 165-175 ppm.

Pyridine Carbons: The carbons of the pyridine ring are expected in the aromatic region (δ 120-155 ppm). The C-2' and C-6' carbons will be downfield, while the C-3' and C-5' carbons will be slightly upfield. The quaternary C-4' carbon will also be in this region, with its specific shift influenced by the carbonyl substituent.

Pyrrolidine Carbons: The aliphatic carbons of the pyrrolidine ring will appear in the upfield region of the spectrum (δ 25-60 ppm). The carbons adjacent to the nitrogen atoms (C-2, C-5, and C-3) will be the most downfield in this group.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C=O | - | 165 - 175 |

| Pyridine C-2', C-6' | 8.6 - 8.8 | ~150 |

| Pyridine C-3', C-5' | 7.4 - 7.6 | ~122 |

| Pyridine C-4' | - | 140 - 145 |

| Pyrrolidine C-2 | 3.5 - 4.0 | 45 - 55 |

| Pyrrolidine C-3 | 3.0 - 3.5 | 48 - 58 |

| Pyrrolidine C-4 | 1.8 - 2.4 | 30 - 40 |

| Pyrrolidine C-5 | 3.5 - 4.0 | 45 - 55 |

| Amine NH₂ | Broad (variable) | - |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the key diagnostic peaks would be associated with the amide and amine functional groups.

N-H Vibrations: The primary amine (R-NH₂) group is expected to show two distinct stretching bands in the 3500-3200 cm⁻¹ region. researchgate.net One band corresponds to the symmetric N-H stretch, and the other to the asymmetric N-H stretch. Additionally, an N-H scissoring (bending) vibration is typically observed near 1600 cm⁻¹. researchgate.net

C=O Vibration: The tertiary amide carbonyl (C=O) group gives rise to a strong, sharp absorption band. For an amide conjugated with an aromatic ring, this peak is typically found in the region of 1680-1630 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C-N Vibrations: The C-N stretching vibrations from both the amine and the amide groups are expected in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Aromatic Vibrations: The pyridine ring will show C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region, which may overlap with the N-H bending vibration. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | Medium (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to strong |

| Tertiary Amide | C=O Stretch | 1680 - 1630 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1600 - 1450 | Medium to weak |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure. The molecular formula of the compound is C₁₀H₁₃N₃O, corresponding to a molecular weight of 191.23 g/mol . bldpharm.combldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 191. The fragmentation pattern would likely be dominated by cleavage alpha to the amine and amide groups. Key expected fragments include:

Loss of the pyrrolidinyl-amine moiety: Cleavage of the amide C-N bond could lead to a pyridyl-carbonyl cation at m/z = 106.

Cleavage of the pyrrolidine ring: The pyrrolidine ring could undergo characteristic fragmentation, leading to smaller amine-containing fragments.

Formation of a pyridine fragment: Loss of the entire carbonyl-pyrrolidine side chain could result in a pyridyl cation at m/z = 78.

Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction techniques are powerful methods for determining the three-dimensional atomic arrangement in a crystalline solid.

SCXRD analysis of a suitable single crystal of this compound would provide the most definitive structural information. While no published crystal structure for this specific compound was found, such an analysis would yield precise data on:

Bond lengths, bond angles, and torsion angles: Confirming the molecular geometry and connectivity.

Conformation: Determining the pucker of the pyrrolidine ring and the relative orientation of the pyridine and pyrrolidine moieties.

Stereochemistry: Unambiguously assigning the absolute configuration if a chiral sample is used.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. Hydrogen bonds involving the primary amine (N-H donors) and the pyridine nitrogen and carbonyl oxygen (acceptors) would be expected to play a dominant role in the crystal packing. nih.gov π-π stacking interactions between pyridine rings might also be observed. mdpi.com

PXRD is used to analyze a polycrystalline (powder) sample. It is a primary tool for phase identification and characterization of bulk crystalline material. A PXRD pattern for this compound would serve as a unique fingerprint for its specific crystalline form. The technique is crucial for:

Phase Purity: Confirming that the bulk sample consists of a single crystalline phase.

Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), which can have different physical properties.

Unit Cell Determination: The diffraction pattern can be indexed to determine the unit cell parameters of the crystal lattice. mdpi.com

While a full structure solution from powder data is more complex than from single-crystal data, it can confirm if the bulk material corresponds to a structure determined by SCXRD. mdpi.comresearchgate.net

Chromatographic Purity and Isomeric Analysis

The comprehensive characterization of this compound necessitates rigorous assessment of its purity and isomeric composition. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful and indispensable analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection. This section details the application of HPLC-MS for the determination of chromatographic purity and the analysis of potential isomers of the target compound.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

The hyphenation of HPLC with MS provides a robust platform for both quantitative purity assessment and qualitative identification of this compound and any related impurities. A reverse-phase HPLC method is typically employed for the separation of the compound from non-polar and moderately polar impurities. The basic nitrogen atoms in the pyridine and pyrrolidine rings allow for sensitive detection in positive ion mode mass spectrometry.

Methodology and Research Findings

In a representative analysis, a standard C18 reversed-phase column is utilized for chromatographic separation. The mobile phase generally consists of a mixture of an aqueous component (often water with an acid modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol). A gradient elution is employed to ensure the effective separation of components with a wide range of polarities.

The mass spectrometer, equipped with an electrospray ionization (ESI) source, is operated in positive ion mode. The high sensitivity of ESI allows for the detection of trace-level impurities. The quasi-molecular ion [M+H]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 192.23, confirming the identity of the main peak. Tandem mass spectrometry (MS/MS) can be further utilized for structural confirmation by analyzing the fragmentation pattern of the parent ion.

| Parameter | Condition |

|---|---|

| HPLC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm and Mass Spectrometer |

| Parameter | Condition |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

Isomeric Analysis

The structure of this compound contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(Pyridine-4-carbonyl)pyrrolidin-3-amine. Distinguishing between these enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Standard reverse-phase HPLC is generally incapable of separating enantiomers. Therefore, a specialized chiral HPLC method is required for isomeric analysis.

For the separation of enantiomers, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

In a hypothetical chiral separation, a column such as a Chiralpak® IA or similar amylose-based CSP could be used. The mobile phase for chiral separations often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier (like diethylamine) to improve peak shape for basic compounds.

| Parameter | Condition |

|---|---|

| HPLC System | High-Performance Liquid Chromatography System |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

The successful development of such a chiral HPLC method would allow for the accurate determination of the enantiomeric excess (e.e.) of a given sample of this compound, ensuring its isomeric purity.

Computational Chemistry and Molecular Modeling of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine, which is dictated by the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the amide linker. Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule over time.

Pseudorotation Characteristics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckering motion known as pseudorotation. researchgate.net This non-planarity is crucial for its ability to explore three-dimensional space. The puckering can be described by two main conformations: the "envelope" (C_s symmetry), where four atoms are coplanar, and the "twist" (C_2 symmetry), where no four atoms are coplanar. These conformations interconvert through a low-energy pathway.

For a substituted pyrrolidine ring like the one in this compound, the substituents significantly influence the preferred pucker. The bulky 1-(pyridine-4-carbonyl) group on the nitrogen and the amine group at the 3-position will sterically favor certain conformations over others. The acylation of the pyrrolidine nitrogen can affect the conformational preferences of the ring. researchgate.net The two most likely low-energy conformations would place the substituents in pseudo-equatorial positions to minimize steric strain, leading to a dynamic equilibrium between different envelope and twist forms. The energy barrier for this pseudorotation is generally low, allowing for rapid interconversion at room temperature. nih.gov

Table 1: Representative Pseudorotation Parameters for a Substituted Pyrrolidine Ring

| Pucker Conformation | Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| C2-endo (Twist) | C5-N1-C2-C3 ≈ -25°, N1-C2-C3-C4 ≈ 40° | 0.0 (Reference) |

| C3-exo (Envelope) | C2-C3-C4-C5 ≈ 0°, C3-C4-C5-N1 ≈ 35° | ~0.5 - 1.5 |

| C3-endo (Envelope) | C2-C3-C4-C5 ≈ 0°, C3-C4-C5-N1 ≈ -35° | ~0.5 - 1.5 |

| C2-exo (Twist) | C5-N1-C2-C3 ≈ 25°, N1-C2-C3-C4 ≈ -40° | ~0.2 - 1.0 |

Note: The values in this table are illustrative for a substituted pyrrolidine ring and would require specific calculations for this compound.

Torsional Dynamics of the Amide Linker

The amide bond connecting the pyridine (B92270) ring and the pyrrolidine ring (CO-N) possesses a significant partial double-bond character due to resonance. This restricts rotation, leading to planar cis and trans isomers. For most acyclic amides, the trans conformation is sterically favored over the cis conformation.

In this compound, the rotation around the C(carbonyl)-N(pyrrolidine) bond determines the orientation of the two ring systems relative to each other. The rotational barrier between the trans (anti-periplanar) and cis (syn-periplanar) states is substantial, typically in the range of 15-20 kcal/mol. mdpi.com The trans conformer, where the pyridine ring and the pyrrolidine ring are on opposite sides of the C-N bond, is expected to be significantly lower in energy due to reduced steric hindrance. The activation enthalpy for rotation in a similar molecule, isonicotinamide (pyridine-4-carboxamide), has been measured at +14.1 kcal/mol. nih.gov Computational studies on related pyridine carboxamides confirm that the rotational barriers are significant and influenced by electronic and steric effects. nih.govresearchgate.net

Table 2: Estimated Rotational Energy Profile of the Amide Linker

| Dihedral Angle (Py-C-N-Pyrr) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 180° | Trans (Ground State) | 0.0 |

| 90° | Transition State | ~14 - 18 |

| 0° | Cis (Higher Energy State) | ~2 - 5 |

Note: These are estimated values based on related compounds. Specific DFT calculations are needed for precise figures.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would confirm the planarity of the pyridine ring and the amide group, as well as the puckered nature of the pyrrolidine ring. The results of DFT studies provide the foundation for further analysis, including the distribution of electrons and the prediction of molecular reactivity. nih.gov The stability and optimized geometry of related pyridine derivatives have been successfully established using this theoretical approach. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the pyrrolidine ring and the amine substituent, while the LUMO would be centered on the electron-deficient pyridine ring and the carbonyl group.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. biointerfaceresearch.com

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ

Table 3: Representative FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -1.5 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.0 |

| Ionization Potential | I | -E_HOMO | 6.5 |

| Electron Affinity | A | -E_LUMO | 1.5 |

| Electronegativity | χ | (I + A) / 2 | 4.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 |

| Chemical Softness | S | 1 / η | 0.4 |

| Electrophilicity Index | ω | μ² / (2η) | 3.2 |

Note: These values are representative and require specific DFT calculations for accuracy.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH2) and the hydrogens on the pyridine ring. These sites are susceptible to nucleophilic attack.

The MEP analysis provides a clear picture of the molecule's charge distribution, complementing the FMO analysis in predicting its reactive behavior. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Protein-Ligand Interaction Modeling

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the general principles of protein-ligand interaction modeling can be applied to understand its potential binding modes. The process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is often optimized to its lowest energy conformation.

Computational software is then used to systematically sample a large number of orientations and conformations of the ligand within the protein's binding site. A scoring function is employed to estimate the binding affinity for each pose, and the top-ranked poses are then analyzed to understand the plausible interactions. The pyridine ring, carbonyl group, pyrrolidine ring, and the primary amine of the compound are all key functional groups that can participate in various types of interactions.

Identification of Key Binding Interactions and Active Site Residues

Based on the chemical structure of this compound, several key binding interactions with a hypothetical protein active site can be postulated. These interactions are crucial for the stability of the protein-ligand complex and are the focus of analysis in molecular docking simulations.

The pyridine nitrogen can act as a hydrogen bond acceptor. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide nitrogen can be a hydrogen bond donor. The primary amine on the pyrrolidine ring is a key hydrogen bond donor and can also participate in ionic interactions if protonated. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site. The pyrrolidine ring , being a non-aromatic heterocycle, can form van der Waals and hydrophobic interactions.

Table 1: Potential Key Binding Interactions of this compound

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |

| Amide Nitrogen | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain carbonyls |

| Pyrrolidin-3-amine | Hydrogen Bond Donor, Ionic Interaction | Aspartate, Glutamate, Main-chain carbonyls |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine |

| Pyrrolidine Ring | van der Waals, Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of 2D and 3D QSAR Models for Biological Activity

Although specific QSAR models for a series of analogs of this compound are not readily found in the literature, the methodology for developing such models is well-established. A typical QSAR study would involve a dataset of compounds with varying structural modifications to the parent scaffold and their corresponding measured biological activities (e.g., IC50 values).

2D-QSAR models correlate biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally less intensive and provide insights into the general physicochemical properties influencing activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms. In a hypothetical 3D-QSAR study of this compound analogs, the molecules would be aligned, and steric and electrostatic fields would be calculated around them. The resulting models can generate contour maps that visualize regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new, more potent compounds.

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would highlight the key functional groups and their spatial arrangement required for binding.

Based on its structure, a potential pharmacophore for a target that binds this compound could include:

One Hydrogen Bond Acceptor: The pyridine nitrogen or the carbonyl oxygen.

One Hydrogen Bond Donor: The primary amine on the pyrrolidine ring.

One Aromatic Feature: The pyridine ring.

One Hydrophobic Feature: The pyrrolidine ring or the pyridine ring.

The precise composition and spatial relationship of these features would be determined by analyzing a set of active analogs or by extracting the key interactions from a protein-ligand complex structure. This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen |

| Hydrogen Bond Donor | Pyrrolidin-3-amine |

| Aromatic Ring | Pyridine Ring |

| Hydrophobic Group | Pyrrolidine Ring |

Structure Activity Relationship Sar Studies of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine Derivatives

Influence of Substituents on the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can be strategically modified to optimize interactions with biological targets. nih.govresearchgate.net Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which can significantly impact binding affinity and selectivity. nih.govresearchgate.net

Effect of Amino Group Position and Substitution Pattern on Biological Activity

The 3-amino group on the pyrrolidine ring is a key functional group, often serving as a primary point of interaction with target proteins or as a handle for further chemical modification. While direct SAR studies on moving the amino group to other positions (e.g., C-2 or C-4) within the 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine scaffold are not extensively documented in public literature, principles from related aminopyrrolidine and aminopiperidine structures highlight the importance of its placement. The position of the basic nitrogen atom is critical for establishing key hydrogen bonds or ionic interactions within a receptor's binding pocket.

Substitution on the 3-amino group itself can drastically alter a compound's properties. For instance, converting the primary amine to secondary or tertiary amines, or to amides and sulfonamides, can modulate basicity, lipophilicity, and hydrogen bonding capacity. These changes directly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. In many kinase inhibitors, for example, a basic amine group is essential for forming a salt bridge with a conserved acidic residue (e.g., aspartate or glutamate) in the ATP-binding site.

Impact of Pyrrolidine Ring Substituents on Target Affinity and Selectivity

Substituents at other positions on the pyrrolidine ring (C-2, C-4, C-5) play a significant role in fine-tuning a derivative's pharmacological profile. The introduction of various functional groups can influence target affinity and selectivity through several mechanisms. nih.gov

Steric Effects : The size and shape of substituents can either promote a favorable binding conformation or cause steric hindrance that prevents effective binding. Bulky groups can be used to probe the size of a binding pocket and can enhance selectivity if one target has a larger pocket than another.

Conformational Constraint : Introducing substituents can alter the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more or less favorable for binding. nih.gov SAR studies on PPARα/γ dual agonists revealed that a cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was preferred over the trans orientation for activity. nih.gov

The following table illustrates how different substituent patterns on a pyrrolidine ring can affect inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1), based on findings from a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus. nih.gov

| Compound ID | R Group on Pyrrolidine Nitrogen | PARP-1 IC₅₀ (nM) | Key Observation |

| 19p | 3-Oxo-3-phenylpropyl | 1.1 | High potency with a 3-carbon linker and phenyl ketone. |

| 19i | 3-(4-Fluorophenyl)-3-oxopropyl | 2.5 | Electron-withdrawing group on phenyl ring slightly reduces potency. |

| 19j | 3-(4-Methoxyphenyl)-3-oxopropyl | 2.4 | Electron-donating group on phenyl ring slightly reduces potency. |

| 19d | 2-Oxo-2-phenylethyl | 8.8 | Shorter 2-carbon linker is less active. |

| 19f | 3-Hydroxy-3-phenylpropyl | 1000 | Reduction of the carbonyl group is detrimental to activity. |

| 19k | 3-(1,3-Dioxoisoindolin-2-yl)propyl | >5000 | Bulky phthalimide (B116566) group abolishes activity. |

Data sourced from a study on PARP-1 inhibitors to illustrate general SAR principles for pyrrolidine substituents. nih.gov

Stereochemical Aspects of the Pyrrolidine Ring and their Impact on Biological Profile

Chirality is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. mdpi.comresearchgate.netnih.gov The 3-aminopyrrolidine (B1265635) moiety in the core scaffold contains a stereocenter at the C-3 position. The absolute configuration—(R) or (S)—of this center is often critical for biological activity. chemimpex.com One enantiomer typically exhibits significantly higher potency than the other because it can achieve a more optimal three-dimensional fit within the chiral binding site of its target. researchgate.netmdpi.comresearchgate.net

For example, studies on various bioactive molecules have shown that stereochemistry can dictate:

Binding Affinity : Only the correctly oriented enantiomer may be able to place key interacting groups (like the 3-amino group) in the proper location to form hydrogen bonds or other favorable interactions.

Transport and Metabolism : Stereoselectivity can influence how a compound is recognized by transporters, potentially affecting its uptake into cells, as well as how it is metabolized by enzymes. mdpi.comresearchgate.net

Target Selectivity : Different enantiomers might display varied affinities for different targets, allowing for the development of more selective drugs.

The stereoselective synthesis of specific pyrrolidine isomers, often using chiral starting materials like L-proline, is a common strategy in medicinal chemistry to access the more active enantiomer. mdpi.comacs.orgrsc.org Therefore, determining the optimal stereochemistry at the C-3 position is a critical step in the optimization of any this compound derivative.

Influence of Substituents on the Pyridine (B92270) Moiety

The pyridine ring acts as a versatile component in drug design, often serving as a hydrogen bond acceptor via its nitrogen atom and providing a scaffold for substitution to modulate electronic properties and explore interactions with the target protein. mdpi.com

Positional and Electronic Effects of Pyridine Substituents

The placement and electronic nature of substituents on the pyridine ring can profoundly affect a compound's activity. nih.gov The pyridine ring can be substituted at the C-2, C-3, C-5, and C-6 positions.

Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) like -OH or -NH₂, and electron-withdrawing groups (EWGs) like -Cl or -NO₂. nih.gov EDGs increase the electron density of the pyridine ring, enhancing the basicity of the ring nitrogen and its ability to act as a hydrogen bond acceptor. rsc.org Conversely, EWGs decrease the ring's electron density, making the nitrogen a weaker hydrogen bond acceptor but potentially introducing other favorable interactions or improving metabolic stability. nih.gov Studies on Fe-pyridinophane complexes showed that EWGs in the 4-position (relative to the complexed metal, analogous to the carbonyl attachment point) resulted in higher catalytic yields compared to EDGs. nih.gov

Positional Effects : The position of the substituent (ortho, meta, or para to the ring nitrogen) is crucial. researchgate.net

Ortho-substituents (C-2, C-6) can introduce steric hindrance, which may either block binding or enforce a specific, active conformation of the molecule.

Meta-substituents (C-3, C-5) primarily exert electronic effects and can be used to fine-tune the pKa of the pyridine nitrogen without adding significant bulk near the key interaction point.

Para-substituents (relative to the nitrogen) are not possible in this scaffold as this is the point of attachment.

A review of pyridine derivatives with antiproliferative activity found that the presence of -OMe, -OH, -C=O, and -NH₂ groups tended to enhance activity, whereas halogen atoms or bulky groups often led to lower activity. nih.gov The following table summarizes SAR findings for a series of thieno[2,3-b]pyridine-2-carboxamides, illustrating the impact of substitution on the pyridine-fused ring system on antiplasmodial activity. mdpi.com

| Compound Class | R Group on Pyridine Moiety | General Observation on Antiplasmodial Activity |

| Class A | 5-cyano-6-amino | Generally potent activity. |

| Class B | 5-alkyl-6-carbonyl | Replacement of cyano/amino groups with alkyl/carbonyl substituents retained high potency, indicating the 5,6-substitution pattern is not essential. |

| Class C | Varied aromatic substituents at C-4 | The substitution pattern on the 4-aryl substituent had little influence on activity. |

| Class D | Aliphatic vs. Aromatic on carboxamide N | Aromatic substituents were required for good activity; replacement with aliphatic groups led to a drastic loss of activity. |

Data adapted from a study on thieno[2,3-b]pyridine (B153569) derivatives to illustrate general SAR principles for pyridine ring substitutions. mdpi.com

Role of Nitrogen Position in the Pyridine Ring for Molecular Interactions

The nitrogen atom at position 1 of the pyridine ring is fundamental to its role in molecular recognition. Its lone pair of electrons is located in an sp² orbital in the plane of the ring, making it available to act as a hydrogen bond acceptor without disrupting the ring's aromaticity. This feature is frequently exploited in drug design to establish a key interaction with a hydrogen bond donor (e.g., an -NH or -OH group) on a target protein. cmjpublishers.com

The position of the nitrogen atom makes the pyridine ring electron-deficient, particularly at the C-2, C-4, and C-6 positions. cmjpublishers.com This electronic characteristic influences the molecule's dipole moment and its ability to participate in various non-covalent interactions, including:

Hydrogen Bonding : As mentioned, the nitrogen is a primary hydrogen bond acceptor.

π-π Stacking : The electron-deficient nature of the pyridine ring makes it a good partner for π-stacking interactions with electron-rich aromatic rings (e.g., phenylalanine, tyrosine, tryptophan) in a protein.

Cation-π Interactions : The region of negative electrostatic potential above and below the aromatic ring can interact favorably with cations.

The attachment of the carbonyl linker at the C-4 position places the key hydrogen-bonding nitrogen atom directly opposite the main axis of the molecule, allowing it to interact with regions of the binding site that might be inaccessible if the linker were at the C-2 or C-3 position. This strategic placement is a common motif in medicinal chemistry, for instance in kinase inhibitors, where the pyridine ring often interacts with the "hinge" region of the kinase. nih.gov

Importance of the Carbonyl Linker

The carbonyl group, forming an amide linkage between the pyridine and pyrrolidine rings, is not merely a spacer but a critical determinant of the molecule's biological properties. Its influence stems from its unique electronic and steric characteristics, which govern molecular recognition and conformational dynamics.

The amide bond is a cornerstone of molecular interaction in biological systems, and its role in this compound derivatives is multifaceted. Due to the delocalization of the nitrogen's lone pair of electrons, the amide group possesses a partial double-bond character, resulting in a planar geometry. nih.gov This planarity restricts the bond's rotation, providing a degree of structural rigidity that is crucial for pre-organizing the molecule for effective binding to a biological target. nih.gov

The amide group offers key sites for hydrogen bonding, which are fundamental for molecular recognition. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the amide N-H group (in secondary amides) can act as a hydrogen bond donor (HBD). nih.govnih.gov In the case of this compound, the tertiary amide lacks an N-H donor, placing emphasis on the carbonyl oxygen's role as a primary interaction point with target proteins. nih.gov These hydrogen bonds are highly directional and contribute significantly to the stability and specificity of the ligand-receptor complex.

| Interaction Type | Contributing Moiety | Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms strong, directional bonds with H-bond donors (e.g., -NH, -OH) on a biological target. |

| Dipole-Dipole Interactions | Amide Group (C=O-N) | The inherent dipole moment of the amide bond contributes to electrostatic interactions within the binding pocket. |

| Structural Rigidity | Partial Double Bond Character | Restricts conformation, reducing the entropic penalty of binding and orienting the pyridine and pyrrolidine scaffolds. |

While the amide bond itself is relatively rigid, rotation can occur around the adjacent single bonds: the N-C(pyrrolidine) bond and the C-C(pyridine) bond. The energy required to overcome the rotational barrier of the amide bond (the N-C(O) axis) is significant, often leading to distinct cis and trans conformations. nih.gov In most biological systems, the trans conformation is overwhelmingly favored to minimize steric hindrance between substituents. nih.gov

The rotational barrier is not a fixed value; it is influenced by several factors, including steric bulk of adjacent groups and the solvent environment. rsc.orgnsf.govrsc.org For instance, computational studies on related aromatic amides show that substitution on the aromatic ring can substantially increase the rotational barrier around the C-C(O) bond. nsf.gov In polar, protic solvents, hydrogen bonding to the carbonyl oxygen can increase the double-bond character of the N-C(O) bond, thereby raising the energy barrier for rotation. nih.gov This conformational restriction can lock the molecule into a bioactive conformation, enhancing its affinity for the target. However, an excessively high rotational barrier could also hinder the molecule's ability to adapt to the binding site, potentially reducing activity.

| Factor | Effect on Rotational Barrier | Implication for this compound |

| Solvent Polarity | Increased polarity (especially protic solvents) can increase the barrier. nih.gov | The molecule's conformation may be stabilized in aqueous biological environments. |

| Steric Hindrance | Bulky substituents near the amide bond can raise the rotational barrier. nsf.gov | Modifications to the pyridine or pyrrolidine rings could alter conformational freedom. |

| Electronic Effects | Electron-withdrawing groups can influence the amide resonance and barrier height. nih.gov | Substituents on the pyridine ring can fine-tune the rotational energy profile. |

Hybrid System Optimization and Design Principles

The structure of this compound represents a hybrid design, combining two distinct and pharmacologically significant scaffolds. The optimization of such a system relies on leveraging the unique properties of each component to achieve a synergistic effect on biological activity.

The combination of the saturated, three-dimensional pyrrolidine ring and the flat, aromatic pyridine ring creates a molecule with diverse interaction capabilities. This synergy allows for more complex and specific engagement with a biological target than either scaffold could achieve alone.

The pyrrolidine scaffold offers several advantages in drug design. Its non-planar, puckered nature allows for the precise three-dimensional positioning of substituents, enabling an optimal fit within a target's binding pocket. researchgate.netnih.gov This sp³-rich character is increasingly sought after in drug discovery to improve solubility and escape "flatland" chemistry. nih.gov The basic nitrogen atom of the pyrrolidine ring can also participate in ionic interactions or hydrogen bonding. nih.gov

The pyridine scaffold is a common feature in many FDA-approved drugs. dovepress.comnih.gov Its aromaticity allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein target. The pyridine nitrogen atom is a hydrogen bond acceptor and can significantly influence the molecule's solubility and metabolic stability. dovepress.comresearchgate.net The inclusion of a pyridine ring in a molecule can enhance its biochemical potency and cell permeability. researchgate.net

The synergy arises from the ability of the hybrid molecule to simultaneously engage in multiple types of interactions. For example, the pyridine moiety might anchor the molecule in a flat, aromatic pocket via π-stacking, while the pyrrolidine ring positions the 3-amine group to form a critical hydrogen bond in a deeper, more complex region of the binding site. vulcanchem.com This multi-point binding can lead to a significant increase in both affinity and selectivity.

Rational design involves making targeted chemical modifications to a lead compound to improve its biological profile. For derivatives of this compound, this process is guided by SAR principles and often supported by computational modeling. nih.govauctoresonline.org

Key strategies for optimization include:

Pyridine Ring Substitution: Introducing small substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at various positions on the pyridine ring can modulate electronic properties, lipophilicity, and metabolic stability. researchgate.net This can enhance binding by probing for additional interactions or by blocking unwanted metabolic pathways.

Pyrrolidine Ring Modification: Altering the stereochemistry or adding substituents to the pyrrolidine ring can fine-tune the spatial projection of the key interacting groups. nih.gov The stereochemistry at the 3-position is often critical, as biological targets are chiral and will preferentially bind one enantiomer.

Amine Group Functionalization: The primary amine at the 3-position is a key site for interaction and modification. vulcanchem.com While acylation or alkylation might diminish activity for one target by removing a hydrogen bond donor, it could be beneficial for another by introducing a group that fits into a nearby hydrophobic pocket.

These design principles, when applied systematically, allow for the optimization of the hybrid scaffold to produce derivatives with superior performance as therapeutic agents.

| Design Strategy | Example Modification | Potential Outcome |

| Pyridine Substitution | Add a chloro or methyl group to the pyridine ring. | Enhance binding affinity through new interactions; improve metabolic stability. |

| Pyrrolidine Stereochemistry | Synthesize and test individual (R) and (S) enantiomers. | Identify the more potent stereoisomer, leading to a more selective drug candidate. |

| Amine Modification | Convert the -NH₂ group to an -NH-acetyl group. | Probe for hydrophobic pockets near the amine binding site; alter solubility. |

| Linker Replacement | Replace the amide with a reverse amide or triazole. | Improve stability against enzymatic hydrolysis; change hydrogen bonding patterns. |

Chemical Reactivity and Synthetic Transformations of 1 Pyridine 4 Carbonyl Pyrrolidin 3 Amine

Reactions at the Primary Amine (Pyrrolidin-3-amine)

The primary amine group at the 3-position of the pyrrolidine (B122466) ring is a key site for nucleophilic reactions, enabling a variety of synthetic modifications to introduce new functional groups and build molecular complexity.

Acylation Reactions

The primary amine of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction forms a new amide bond. The high nucleophilicity of the primary amine facilitates its attack on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the N-acylated product. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(1-(Pyridine-4-carbonyl)pyrrolidin-3-yl)acetamide |

| Benzoic anhydride | N-(1-(Pyridine-4-carbonyl)pyrrolidin-3-yl)benzamide |